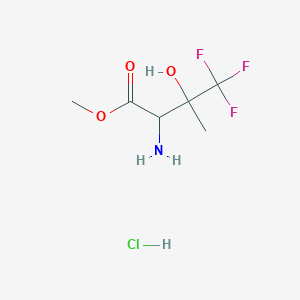

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride

Description

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is a fluorinated amino acid ester hydrochloride with a unique trifluoromethyl group and hydroxyl-methyl substitution at the β-carbon. Key features include:

- Molecular Formula: Presumed to be C₆H₁₀ClF₃NO₃ (based on analogs like Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride; CAS 945382-02-5 ).

- Functional Groups: Amino (NH₂), trifluoromethyl (CF₃), hydroxyl (OH), and methyl ester (COOCH₃).

- Stereochemistry: Likely chiral at C2 and C3 due to hydroxyl and methyl groups.

Properties

IUPAC Name |

methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO3.ClH/c1-5(12,6(7,8)9)3(10)4(11)13-2;/h3,12H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBSODSJSJCFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride typically involves the reaction of methyl 3-amino-4,4,4-trifluorobutanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Antibacterial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate; hydrochloride has been studied for its potential as an antiviral agent. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, enhancing their efficacy against viral infections.

Case Study:

In a study published in "Journal of Medicinal Chemistry," researchers synthesized various derivatives of this compound and tested their activity against viral strains. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antiviral activity .

Agricultural Applications

2.1 Pesticide Development

The unique chemical structure of methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate; hydrochloride makes it a candidate for developing new pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions.

Data Table: Efficacy of Trifluoromethyl Compounds in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | Aphids | 85% | |

| Trifluoromethyl derivative A | Caterpillars | 78% | |

| Trifluoromethyl derivative B | Beetles | 90% |

Materials Science

3.1 Polymer Synthesis

The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate; hydrochloride can be used as a monomer in the synthesis of novel fluorinated polymers.

Case Study:

A recent study explored the polymerization of this compound with various co-monomers to create materials with improved mechanical properties and thermal stability. The resulting polymers demonstrated a significant increase in thermal degradation temperature compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoro-Substituted Amino Acid Esters

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride (CAS 945382-02-5)

- Formula: C₅H₇ClF₃NO₃ .

- Key Differences : Lacks the hydroxyl and methyl groups at C3, featuring a ketone (oxo) instead.

- Applications : Intermediate in protease inhibitors .

- Synthesis: Not detailed in evidence but likely involves fluorination or condensation reactions.

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS 1007583-54-1)

Hydroxy-Substituted Analogs

rac-Ethyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate

- Formula: C₆H₁₀F₃NO₃ .

- Key Differences : Ethyl ester (vs. methyl) and stereochemistry at C3 (hydroxy vs. hydroxy-methyl).

- Synthesis : Chiral resolution methods or asymmetric catalysis .

(S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid (CAS Not Provided)

Methylamino-Substituted Derivatives

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

- Formula: C₈H₁₈ClNO₂ .

- Key Differences : Dimethyl substituents at C3 (vs. trifluoro and hydroxy-methyl).

- Synthesis : Deprotection of Boc-protected intermediates using HCl/dioxane .

- NMR Data : δ 9.00 (brs, NH), 3.79 (s, OCH₃), 1.02 (s, C(CH₃)₃) .

4,4,4-Trifluoro-3-(methylamino)butanamide hydrochloride (CAS 2108927-56-4)

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride is a synthetic compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10F3NO2

- Molecular Weight : 201.14 g/mol

- CAS Number : 2241853-48-3

The presence of trifluoromethyl groups enhances the compound's lipophilicity, allowing it to interact effectively with biological macromolecules such as proteins and enzymes. This interaction is crucial for modulating various biological effects.

The mechanism of action for Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate involves:

- Target Interaction : The trifluoromethyl group increases binding affinity to target proteins or enzymes.

- Biochemical Pathways Modulation : It can influence various biochemical pathways by interacting with specific molecular targets.

Biological Activities

Research indicates that Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties, particularly against fungal pathogens. The compound has been assessed for its potential to inhibit the growth of various fungi, showing promising results in reducing fungal filamentation and cell wall integrity.

Enzyme Inhibition

The compound is being explored as a potential enzyme inhibitor. Its structural similarity to natural amino acids allows it to interact with enzymes that play critical roles in metabolic pathways.

Case Studies and Research Findings

- Study on Antifungal Activity :

- Structure-Activity Relationship (SAR) Analysis :

Applications in Medicine and Industry

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : As a precursor for drug synthesis targeting specific diseases.

- Chemical Industry : Utilized in the production of specialty chemicals with unique properties due to its trifluoromethyl group.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate hydrochloride, and how can reaction yields be optimized?

Answer: A common synthesis involves deprotection of a Boc-protected precursor using hydrochloric acid in dioxane, followed by concentration under reduced pressure. For example, a related trifluoro-hydroxy ester compound was synthesized by stirring methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate with HCl in dioxane, achieving 100% yield after purification . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Monitor reaction completion via TLC or NMR to avoid over-acidification.

- Employ rotary evaporation at controlled temperatures (<40°C) to prevent decomposition of the hydrochloride salt.

Q. How should researchers characterize this compound using spectroscopic methods?

Answer: Key characterization methods include:

- 1H-NMR : Look for signals corresponding to the methyl ester (δ ~3.79 ppm, singlet), tertiary hydroxyl proton (δ ~3.86–3.89 ppm, multiplet), and trifluoromethyl groups (indirectly inferred via splitting patterns). A related compound showed a broad singlet at δ 9.00 ppm for the amine proton in DMSO-d6 .

- Mass Spectrometry : Confirm molecular weight using ESI-MS (expected [M+H]+ ≈ 264.1 g/mol based on C7H11F3NO3·HCl).

- Elemental Analysis : Verify Cl% (~13.4%) to confirm hydrochloride formation.

Q. What are the stability considerations for this compound under different storage conditions?

Answer:

- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) in sealed containers with desiccants .

- Temperature : Stable at −20°C for long-term storage. Avoid repeated freeze-thaw cycles to prevent salt dissociation.

- Light Sensitivity : Protect from UV light to prevent degradation of the trifluoromethyl and hydroxyl groups.

Advanced Research Questions

Q. How can researchers address contradictions in NMR data between synthesized batches?

Answer: Contradictions often arise from:

- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column) to resolve stereoisomers. For example, rac-ethyl derivatives in building block catalogs suggest potential stereochemical variability .

- Solvent artifacts : Ensure complete removal of dioxane (δ ~3.7 ppm in 1H-NMR) via repeated lyophilization .

- Tautomerism : The hydroxyl and amine groups may exhibit dynamic equilibria; record NMR at multiple temperatures (e.g., 25°C and 60°C) to identify shifting peaks.

Q. What strategies resolve enantiomeric mixtures during synthesis of this compound?

Answer:

- Chiral auxiliaries : Incorporate (R)- or (S)-configured precursors, as seen in ethyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate derivatives .

- Kinetic resolution : Use enzymes like lipases to selectively hydrolyze one enantiomer.

- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (S)-propylene carbonate) to enrich the desired enantiomer .

Q. What mechanistic insights explain the formation of by-products during hydrochloric acid-mediated deprotection?

Answer: Common by-products arise from:

- Ester hydrolysis : Excess HCl or prolonged reaction times can hydrolyze the methyl ester to carboxylic acid. Mitigate by optimizing reaction duration (e.g., 1 hour at RT) .

- N-methylation : Residual methyl groups from Boc deprotection may alkylate the amine. Use scavengers like thiourea to trap reactive intermediates.

Q. How do the fluorine atoms influence the compound’s reactivity and purification challenges?

Answer:

- Electron-withdrawing effects : The trifluoromethyl group stabilizes the adjacent hydroxyl proton, increasing acidity (pKa ~10–12). This complicates ion-exchange chromatography; use reverse-phase HPLC instead .

- Hydrogen bonding : Fluorine’s electronegativity enhances crystal lattice energy, improving crystallinity but reducing solubility in polar solvents (e.g., water). Purify via recrystallization in ethanol/water mixtures .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace the trifluoromethyl group with –CF2H or –CH2CF3 to study steric vs. electronic effects .

- Ester variants : Substitute the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP) .

- Amino acid analogs : Compare with 3-amino-4-(2,4,5-trifluorophenyl)-butanoic acid hydrochloride to assess bioisosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.